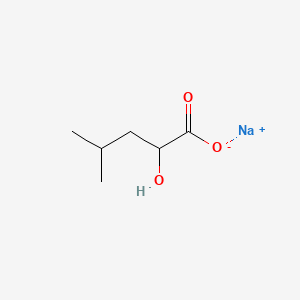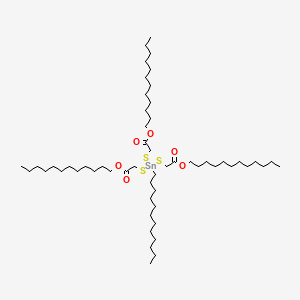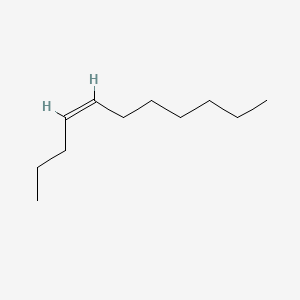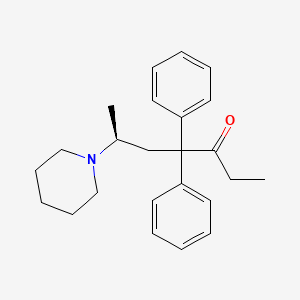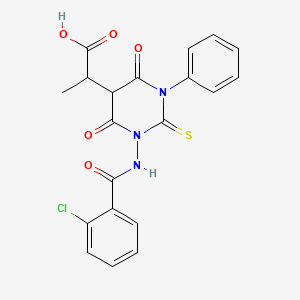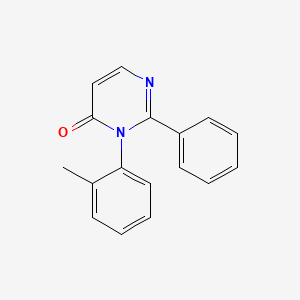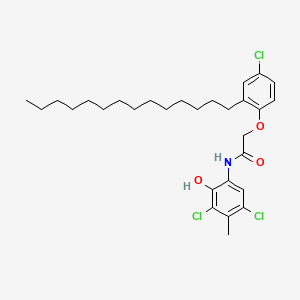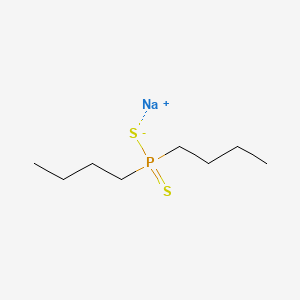![molecular formula C27H28N4O6 B12701250 1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol CAS No. 153965-58-3](/img/structure/B12701250.png)
1,3-Diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) is a complex polymeric compound. It is formed through the polymerization of 1,2-propanediol with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its unique properties, including flexibility, thermal stability, and mechanical strength, making it valuable in various industrial applications .
Méthodes De Préparation
The synthesis of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) typically involves a polymerization reaction. The process generally includes the following steps :
Reactants: The primary reactants are 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene).
Reaction Conditions: The reactants are mixed under controlled temperature and pressure conditions to facilitate the polymerization reaction. The reaction temperature and time are optimized to achieve the desired polymer properties.
Catalysts: Catalysts may be used to enhance the reaction rate and yield.
Industrial Production: In industrial settings, the polymerization process is scaled up, and the reaction is carried out in large reactors with precise control over reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can undergo various chemical reactions, including :
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
Applications De Recherche Scientifique
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications, including :
Chemistry: The polymer is used in the synthesis of advanced materials with tailored properties. It serves as a precursor for the development of new polymers and composites.
Biology: In biological research, the polymer is utilized for the development of biocompatible materials, such as hydrogels and scaffolds for tissue engineering.
Medicine: The polymer’s biocompatibility and mechanical properties make it suitable for medical applications, including drug delivery systems and medical implants.
Industry: The polymer is employed in various industrial applications, such as coatings, adhesives, and sealants, due to its excellent mechanical strength and thermal stability.
Mécanisme D'action
The mechanism of action of 1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) involves its interaction with molecular targets and pathways :
Molecular Targets: The polymer interacts with specific molecular targets, such as proteins and enzymes, depending on its application.
Pathways Involved: The polymer can influence various biochemical pathways, including signal transduction and cellular responses, based on its chemical structure and functional groups.
Comparaison Avec Des Composés Similaires
1,2-Propanediol, polymer with 1,3-diisocyanatomethylbenzene and 1,1’-methylenebis(isocyanatobenzene) can be compared with similar compounds to highlight its uniqueness :
Uniqueness: The unique combination of 1,2-propanediol, 1,3-diisocyanatomethylbenzene, and 1,1’-methylenebis(isocyanatobenzene) imparts specific properties to the polymer, such as enhanced thermal stability, mechanical strength, and flexibility, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
153965-58-3 |
|---|---|
Formule moléculaire |
C27H28N4O6 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
1,3-diisocyanato-2-methylbenzene;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;propane-1,2-diol |
InChI |
InChI=1S/C15H14N2O2.C9H6N2O2.C3H8O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-3(5)2-4/h1-7,9H,8,10-11H2;2-4H,1H3;3-5H,2H2,1H3 |
Clé InChI |
SFLOTUHSTCCKGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O |
Numéros CAS associés |
153965-58-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



